![molecular formula C15H14N6O4 B6529505 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946306-64-5](/img/structure/B6529505.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a complex organic compound. It is a derivative of sulfonamides and benzodioxane . The molecule has been studied for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in an aqueous alkaline medium. This yields a sulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride, followed by treatment with different alkyl/aralkyl halides . The synthesized molecules have been studied for their inhibition activity to assess their possible therapeutic effect on Alzheimer’s disease .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as potential therapeutic agents for treating Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Type-2 Diabetes Treatment
The compound has shown potential in the treatment of Type-2 Diabetes . Certain derivatives of the compound exhibited moderate inhibition against α-glucosidase enzyme, which could be beneficial in managing blood sugar levels in Type-2 Diabetes .
Nonlinear Optical (NLO) Applications
The compound has been suggested as a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Fluorescent Probes
The compound has been used in the creation of fluorescent probes . These probes can be used in various scientific and medical applications, such as imaging and diagnostics .
Structural Units of Polymers
The compound has been used as structural units of polymers . This could have applications in materials science and engineering .
Cancer Treatment
The compound has been used in the development of novel CDK2 inhibitors . These derivatives were evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease . Additionally, more research could be conducted to fully understand its mechanism of action and to explore other potential therapeutic applications.
Mechanism of Action
Mode of Action
It is known that the compound has shown antibacterial activity, particularly againstEscherichia coli and Bacillus subtilis .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with bacterial growth and replication pathways .
Result of Action
The compound has shown antibacterial activity, particularly against Escherichia coli and Bacillus subtilis . This suggests that the compound may have potential use as an antibacterial agent.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-20-14-13(18-19-20)15(23)21(8-16-14)7-12(22)17-9-2-3-10-11(6-9)25-5-4-24-10/h2-3,6,8H,4-5,7H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWPAXZUQWUNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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